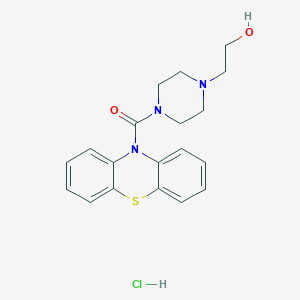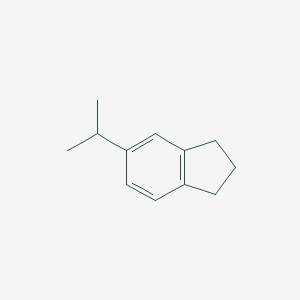
5-Isopropyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-2,3-dihydro-1H-indene, also known as β-isopropylphenidate (β-IPPH), is a synthetic compound that belongs to the phenidate family. It is a potent psychostimulant that has gained popularity in recent years due to its potential therapeutic applications and recreational use.
Wirkmechanismus
β-IPPH acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the concentration of these neurotransmitters in the brain. This results in enhanced cognitive function and improved attention. Additionally, β-IPPH has been shown to have a lower affinity for the serotonin transporter, which may contribute to its lower risk of adverse effects compared to other psychostimulants.
Biochemical and Physiological Effects
β-IPPH has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum, leading to enhanced cognitive function and improved attention. It has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease. Additionally, β-IPPH has been shown to have a lower risk of adverse effects compared to other psychostimulants, such as methylphenidate.
Vorteile Und Einschränkungen Für Laborexperimente
β-IPPH has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for research purposes. Additionally, it has a lower risk of adverse effects compared to other psychostimulants, which may make it a safer option for animal studies. However, β-IPPH has limitations for lab experiments as well. It is a relatively new compound, and its long-term effects are not well understood. Additionally, the potential for abuse and addiction should be taken into consideration when using β-IPPH in lab experiments.
Zukünftige Richtungen
For β-IPPH research include its potential as a treatment for depression and anxiety disorders and the development of new synthetic methods.
Synthesemethoden
β-IPPH can be synthesized by reacting isopropylphenidate with ethyl chloroformate in the presence of triethylamine. The reaction proceeds under mild conditions and yields high purity β-IPPH. The synthesis method has been optimized to produce β-IPPH in large quantities, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
β-IPPH has been studied extensively for its potential therapeutic applications. It has been found to have similar pharmacological properties to methylphenidate, a widely used medication for attention deficit hyperactivity disorder (ADHD). β-IPPH has been shown to improve cognitive function, increase attention, and reduce impulsivity in animal models. Additionally, it has been suggested that β-IPPH may have potential as a treatment for depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
104851-39-0 |
|---|---|
Produktname |
5-Isopropyl-2,3-dihydro-1H-indene |
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
5-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-6-10-4-3-5-12(10)8-11/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
XPQDAIPCBCVWIJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2)C=C1 |
Kanonische SMILES |
CC(C)C1=CC2=C(CCC2)C=C1 |
Synonyme |
1H-Indene,2,3-dihydro-5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)
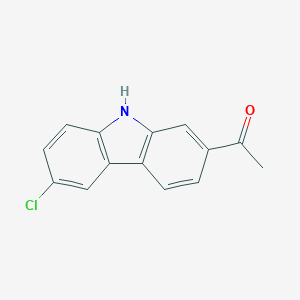
![Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-](/img/structure/B24892.png)
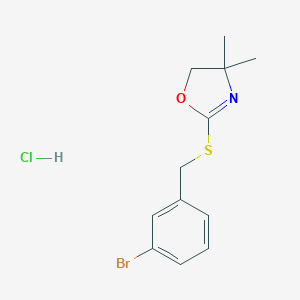
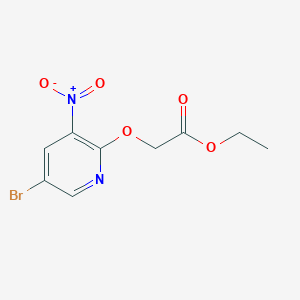
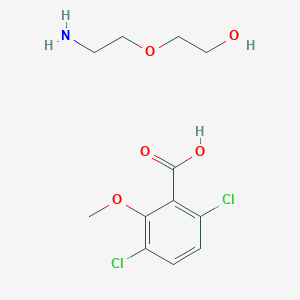
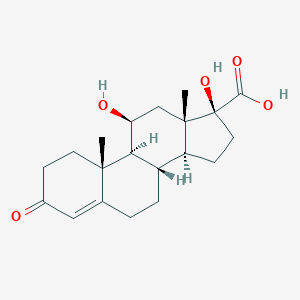
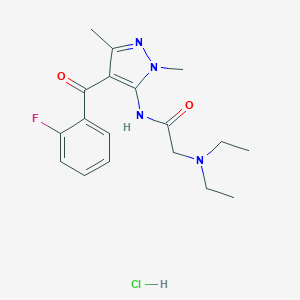
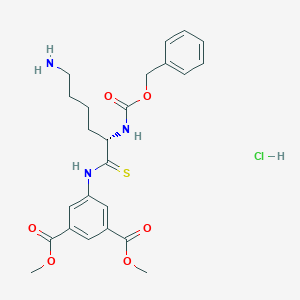
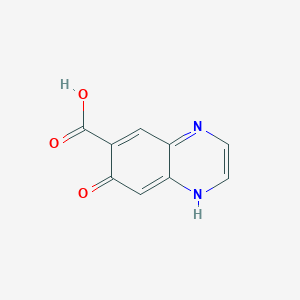
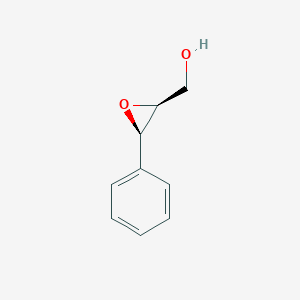
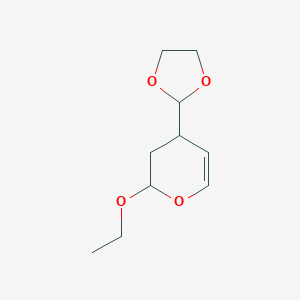
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)
